1-Octylglycerol

Critical Micelle Concentration Surfactant Properties Formulation Science

1-Octylglycerol (CAS 10438-94-5; also designated 1-O-octyl-sn-glycerol, caprylyl glyceryl ether, or C8Gly1) is a synthetic, nonionic, ether-linked monoalkylglycerol amphiphile with molecular formula C₁₁H₂₄O₃ and molecular weight 204.31 g/mol. As a member of the 1-O-alkylglycerol class, it bears an eight-carbon linear alkyl chain connected to the sn-1 position of glycerol via a chemically and metabolically stable ether bond, distinguishing it from ester-based monoglycerides such as 1-monolaurin.

Molecular Formula C11H24O3
Molecular Weight 204.31 g/mol
Cat. No. B1254394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Octylglycerol
Synonyms1-O-octyl-sn-glycerol
Molecular FormulaC11H24O3
Molecular Weight204.31 g/mol
Structural Identifiers
SMILESCCCCCCCCOCC(CO)O
InChIInChI=1S/C11H24O3/c1-2-3-4-5-6-7-8-14-10-11(13)9-12/h11-13H,2-10H2,1H3/t11-/m0/s1
InChIKeyGUPXYSSGJWIURR-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Octylglycerol Procurement Guide: Physicochemical & Antimicrobial Baseline for Ether-Linked Alkylglycerol Selection


1-Octylglycerol (CAS 10438-94-5; also designated 1-O-octyl-sn-glycerol, caprylyl glyceryl ether, or C8Gly1) is a synthetic, nonionic, ether-linked monoalkylglycerol amphiphile with molecular formula C₁₁H₂₄O₃ and molecular weight 204.31 g/mol [1]. As a member of the 1-O-alkylglycerol class, it bears an eight-carbon linear alkyl chain connected to the sn-1 position of glycerol via a chemically and metabolically stable ether bond, distinguishing it from ester-based monoglycerides such as 1-monolaurin [2]. Its computed logP of 2.86 and topological polar surface area of 49.7 Ų confer balanced amphiphilicity suitable for both membrane-interaction and formulation applications [1]. The compound has been investigated as a vaginal microbicide candidate, a cosmetic preservative enhancer, and an agricultural/food antimicrobial agent, making it a procurement-relevant intermediate for diverse industrial R&D programs [3][4].

Why 1-Octylglycerol Cannot Be Replaced by Other Alkylglycerols or Ester Monoglycerides in R&D Procurement


Substituting 1-octylglycerol with a longer-chain 1-O-alkylglycerol (e.g., C12Gly1 or C16Gly1) or an ester-linked monoglyceride such as 1-monolaurin alters critical performance parameters—critical micelle concentration (CMC), nano-dispersion stability, antimicrobial selectivity, and chemical stability—in ways that can invalidate formulation development [1]. C8Gly1 exhibits a CMC of 1.65 mmol/L, which is 5-fold higher than C12Gly1 (0.33 mmol/L) and 7.2-fold higher than C16Gly1 (0.23 mmol/L), directly impacting solubilization capacity and monomer availability for membrane insertion [1]. Furthermore, the ether linkage of 1-octylglycerol provides superior resistance to chemical and enzymatic hydrolysis compared to the ester bond in 1-monolaurin, ensuring longer shelf-life in aqueous formulations [1][2]. Its demonstrated selectivity—inactivating sexually transmitted pathogens at concentrations that spare vaginal Lactobacillus spp.—is a functional property not automatically conferred by chain-length analogs or ester counterparts [3]. Generic substitution without head-to-head verification therefore risks compromised bioactivity, altered formulation rheology, and failed regulatory specifications.

1-Octylglycerol: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


CMC Differentiation: 1-Octylglycerol vs. Longer-Chain 1-O-Alkylglycerols (C12Gly1, C16Gly1)

1-Octylglycerol (C8Gly1) exhibits a critical micelle concentration (CMC) of 1.65 mmol/L, which is 5-fold higher than 1-O-dodecylglycerol (C12Gly1, 0.33 mmol/L) and 7.2-fold higher than 1-O-hexadecylglycerol (C16Gly1, 0.23 mmol/L), as determined by the pyrene method in aqueous solution [1]. This higher CMC indicates that 1-octylglycerol requires a greater bulk concentration to form micelles, translating to a larger reservoir of monomeric species available for membrane partitioning and antimicrobial action. Conversely, lower CMC values of longer-chain analogs favor micelle formation at lower concentrations, which can reduce bioavailable monomer and alter solubilization behavior in formulation. Additionally, C8Gly1 forms a highly stable and uniform nanoscale dispersion in water, a property not reported for C16Gly1 [1].

Critical Micelle Concentration Surfactant Properties Formulation Science

Antimicrobial Selectivity: Pathogen Inactivation with Vaginal Lactobacillus Sparing

In standard minimum microbicidal concentration (MCC) assays, 1-octylglycerol (tested as both 1-OG and 3-OG) inactivated Neisseria gonorrhoeae and Haemophilus ducreyi at low millimolar MCCs, while representative Lactobacillus vaginalis strains survived exposure to the highest concentration tested, 50 mM [1]. Specifically, MCCs for N. gonorrhoeae and H. ducreyi were substantially lower than 50 mM, demonstrating a therapeutic window of at least one order of magnitude between pathogen killing and commensal toxicity. This selectivity profile is not established for nonylphenol ethoxylate surfactants such as nonoxynol-9, which exhibit broad cytotoxicity to both pathogens and host flora [2].

Microbicide Selectivity Vaginal Microbiome Minimum Microbicidal Concentration

Antifungal Spectrum Breadth: 1-Octylglycerol vs. Longer-Chain 1-O-Hexadecylglycerol (C16Gly1)

1-Octylglycerol (C8Gly1) potently inhibited the growth of three agriculturally relevant fungal pathogens—Botryosphaeria dothidea, Monilia fructigena, and Phytophthora capsicum—at a concentration of 400 μg/mL [1]. In the same study, 1-O-hexadecylglycerol (C16Gly1) did not demonstrate equivalent antifungal activity against these organisms at the tested concentration, indicating a chain-length-dependent loss of antifungal efficacy for the C16 homolog [1]. The C8 and C12 homologs (C8Gly1 and C12Gly1) both displayed activity, but C8Gly1 uniquely combined antifungal efficacy with superior nano-dispersion stability, a dual advantage for formulation [1].

Antifungal Activity Agricultural Preservatives Food Safety

Multipathogen Inactivation Spectrum: 1-Octylglycerol Demonstrates Broad Anti-STI Activity

1-Octylglycerol has demonstrated in vitro inactivation of a broad panel of sexually transmitted pathogens, including human immunodeficiency virus (HIV), herpes simplex virus (HSV-1 and HSV-2), Chlamydia trachomatis, Neisseria gonorrhoeae, and Trichomonas vaginalis, via plasma membrane destabilization [1][2][3]. This multipathogen spectrum contrasts with many single-class anti-infectives that target only bacterial or only viral pathogens. For example, 1-monolaurin, while effective against Gram-positive bacteria and enveloped viruses, lacks documented efficacy against the protozoan Trichomonas vaginalis at comparable concentrations [4]. The breadth of pathogen coverage supports procurement for broad-spectrum topical microbicide R&D.

Sexually Transmitted Infections Broad-Spectrum Microbicide Viral Inactivation

Chemical Stability Advantage: Ether-Linked 1-Octylglycerol vs. Ester-Linked 1-Monolaurin

The ether bond in 1-octylglycerol confers intrinsically higher resistance to chemical and enzymatic hydrolysis compared to the ester bond in 1-monoglycerides such as 1-monolaurin [1]. This stability advantage is explicitly cited as a rationale for developing 1-O-alkylglycerols as replacements for 1-monoglycerides in applications requiring aqueous formulation stability and extended shelf-life, such as food preservation and topical pharmaceuticals [1]. While direct quantitative hydrolytic half-life comparisons between C8Gly1 and 1-monolaurin under identical conditions are not published, the class-level inference of superior ether stability is well-established in lipid chemistry and supported by the documented metabolic stability of ether lipids in biological systems [1][2].

Hydrolytic Stability Formulation Shelf-Life Ether vs. Ester Bond

Nano-Dispersion Uniformity: 1-Octylglycerol Outperforms Longer-Chain Analogs in Aqueous Dispersibility

1-Octylglycerol (C8Gly1) can form micelles in aqueous solution with excellent nano-dispersed uniformity and stability, a property explicitly contrasted with the longer-chain homologs C12Gly1 and C16Gly1, which did not exhibit equivalent dispersion quality [1]. This superior dispersibility is attributed to the shorter C8 chain providing an optimal hydrophilic-lipophilic balance (HLB) that favors stable nanoscale self-assembly. The resulting nano-dispersion is suitable for use as an encapsulation carrier for hydrophobic active ingredients, including fungicides and pharmaceuticals, creating a dual-function antimicrobial-plus-delivery system [1].

Nanodispersion Formulation Stability Encapsulation Carrier

1-Octylglycerol: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Topical Vaginal Microbicide R&D Requiring Microbiome-Sparing Broad-Spectrum Activity

1-Octylglycerol is the preferred alkylglycerol for vaginal microbicide formulation programs targeting HIV, HSV, N. gonorrhoeae, C. trachomatis, and T. vaginalis simultaneously, based on its demonstrated multipathogen inactivation spectrum [1][2]. Its >10-fold selectivity window—killing STI pathogens at low mM concentrations while sparing vaginal Lactobacillus at 50 mM—addresses a critical regulatory and safety requirement for microbiome-friendly topical anti-infectives [2]. Liposome formulations containing 1% OG have demonstrated in vitro efficacy against HSV-2 and HIV-1 without lactobacillus toxicity, providing a formulation-ready concentration benchmark [3].

Agricultural Fungicide Nanoencapsulation Systems Utilizing Dual Antimicrobial-Delivery Function

1-Octylglycerol uniquely combines antifungal activity against Botryosphaeria dothidea, Monilia fructigena, and Phytophthora capsicum at 400 μg/mL with the ability to form stable, uniform aqueous nano-dispersions [1]. This dual functionality enables the development of carrier-free nanoencapsulation systems for crop protection, where 1-octylglycerol serves simultaneously as the antimicrobial active and the nanocarrier matrix. The longer-chain C16Gly1 analog lacks comparable antifungal activity against these species, making C8Gly1 the only viable candidate for this application among the 1-O-alkylglycerol series [1].

Cosmetic Preservative Systems Combining Caprylyl Glyceryl Ether with Alkanediols

Patent literature explicitly includes 1-octylglycerol (caprylyl glyceryl ether) as a key component in preservative compositions for external skin preparations, used in combination with alkanediols such as 1,2-octanediol [1]. The compositions specify 35–90 wt% caprylyl glyceryl ether relative to total preservative weight, demonstrating industrial precedent for procurement at bulk scale. The ether bond stability of 1-octylglycerol provides prolonged preservative efficacy compared to ester-based alternatives that may hydrolyze in aqueous cosmetic bases [2].

Food Preservation Antimicrobial Agent Replacing Ester Monoglycerides

1-Octylglycerol offers a hydrolytically stable alternative to 1-monolaurin for food preservation applications requiring aqueous-phase antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus [1]. The ether bond eliminates the esterase-susceptible linkage of 1-monolaurin, extending functional shelf-life in high-water-activity food matrices. Its CMC of 1.65 mmol/L ensures sufficient monomer availability for membrane-disruptive antimicrobial action at concentrations compatible with food-grade formulation constraints [1].

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